molecular formula C18H16N2O4 B14242776 N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide CAS No. 490036-29-8

N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide

Cat. No.: B14242776
CAS No.: 490036-29-8
M. Wt: 324.3 g/mol
InChI Key: XZLWBDFAFVIFFR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide is a complex organic compound with the molecular formula C17H16N2O4. This compound is characterized by the presence of both nitro and methyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide typically involves a multi-step process. One common method includes the condensation reaction between 4-methylbenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide is unique due to its specific structural arrangement, which allows for a diverse range of chemical reactions and applications. The presence of both nitro and methyl groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

490036-29-8

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide

InChI

InChI=1S/C18H16N2O4/c1-12-6-8-15(9-7-12)19-18(22)17(13(2)21)11-14-4-3-5-16(10-14)20(23)24/h3-11H,1-2H3,(H,19,22)

InChI Key

XZLWBDFAFVIFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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